![molecular formula C13H20OSi B14337259 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol CAS No. 107398-98-1](/img/structure/B14337259.png)
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol is an organosilicon compound with the molecular formula C13H20OSi. This compound features a pent-4-en-1-ol backbone with a dimethyl(phenyl)silyl group attached to the fifth carbon. Organosilicon compounds are known for their unique properties, including thermal stability and resistance to oxidation, making them valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol typically involves the hydrosilylation of pent-4-en-1-ol with dimethylphenylsilane. This reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of pent-4-en-1-ol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.
Major Products:
Oxidation: Formation of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-one.
Reduction: Formation of 5-[Dimethyl(phenyl)silyl]pentan-1-ol.
Substitution: Formation of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-halide or 5-[Dimethyl(phenyl)silyl]pent-4-en-1-amine.
Wissenschaftliche Forschungsanwendungen
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the silicon atom can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pent-4-en-1-ol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
Dimethylphenylsilane: Lacks the pent-4-en-1-ol backbone, limiting its reactivity in certain applications.
5-[Trimethylsilyl]pent-4-en-1-ol: Similar structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, affecting its reactivity and stability.
Uniqueness: 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a dimethyl(phenyl)silyl group. This combination imparts unique properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
107398-98-1 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
5-[dimethyl(phenyl)silyl]pent-4-en-1-ol |
InChI |
InChI=1S/C13H20OSi/c1-15(2,12-8-4-7-11-14)13-9-5-3-6-10-13/h3,5-6,8-10,12,14H,4,7,11H2,1-2H3 |
InChI-Schlüssel |
XUNAZTQQBGVRRP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=CCCCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


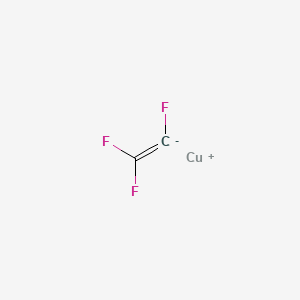
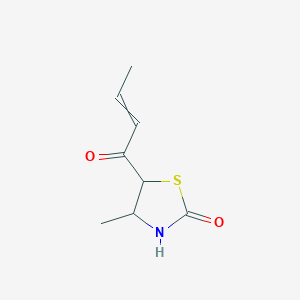
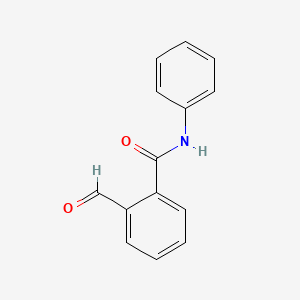
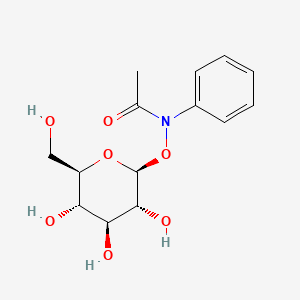
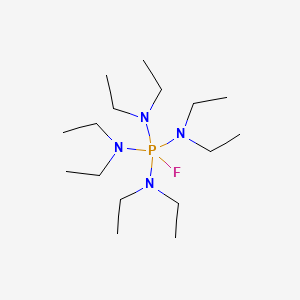
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
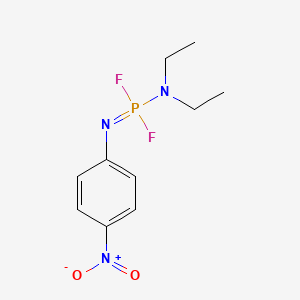
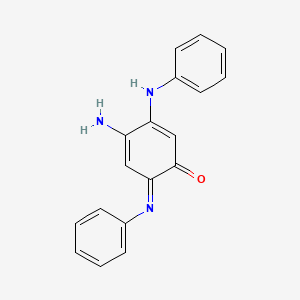
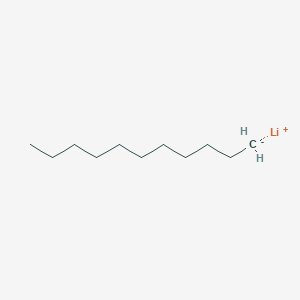
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
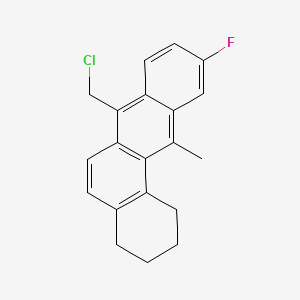
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
